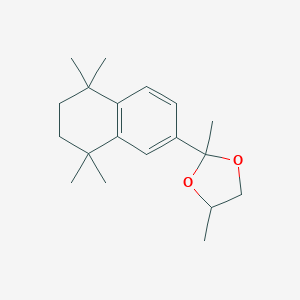

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-

Übersicht

Beschreibung

1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- is a complex organic compound with the molecular formula C19H28O2. It belongs to the class of dioxolanes, which are cyclic acetals formed from diols and ketones or aldehydes. This compound is characterized by its intricate structure, featuring a dioxolane ring and a substituted naphthalene moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- typically involves the reaction of 2,4-dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolane with appropriate reagents under controlled conditions. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the dioxolane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow processes and automated monitoring systems can enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents at specific positions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound, which may include carboxylic acids or ketones.

Reduction Products: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

Substitution Products: Substituted derivatives with different functional groups attached to the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

Applications in Fragrance and Cosmetics

-

Fragrance Component :

- This compound is utilized as a fragrance ingredient due to its pleasant woody aroma. It is often incorporated into perfumes and scented products to enhance olfactory appeal. Its stability and compatibility with various formulations make it a preferred choice in the industry.

- Case Study : In a fragrance formulation study, 1,3-Dioxolane was evaluated for its sensory impact in combination with other aromatic compounds. The results indicated that it significantly contributed to the overall scent profile while maintaining stability over time .

-

Cosmetic Use :

- The compound is also used in cosmetics for its emollient properties. It helps improve the texture and feel of products such as lotions and creams.

- Data Table :

| Product Type | Application | Concentration (%) | Sensory Effect |

|---|---|---|---|

| Perfume | Fragrance base | 1 - 10 | Woody notes enhance richness |

| Skin Lotion | Emollient | 0.5 - 5 | Improves spreadability |

| Hair Care Products | Fragrance and conditioning agent | 0.1 - 3 | Adds pleasant scent |

- Safety Assessments :

- Safety evaluations have been conducted to assess the potential sensitization effects of this compound when used in cosmetic formulations. Studies have shown that at concentrations up to 5000 μg/cm², it did not induce sensitization reactions in human volunteers .

- Regulatory bodies such as the Research Institute for Fragrance Materials have established safety thresholds for its use in consumer products.

Environmental Considerations

While the compound is widely used in consumer products, it is classified as an environmentally hazardous substance under certain conditions. Precautions should be taken during handling and disposal to minimize environmental impact .

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxolane: A simpler dioxolane compound without the naphthalene moiety.

2,4-Dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolane: A closely related compound with a similar structure but different substituents.

Uniqueness: 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- is unique due to its complex structure and the presence of the substituted naphthalene ring, which imparts distinct chemical and biological properties compared to simpler dioxolanes.

Biologische Aktivität

1,3-Dioxolane derivatives have garnered attention in various fields including pharmaceuticals and organic chemistry due to their diverse biological activities. The specific compound 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- (CAS # 131812-67-4) is a complex molecule exhibiting potential antibacterial and antifungal properties. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

- Chemical Formula: C₁₉H₂₈O₂

- Molecular Weight: 300.43 g/mol

- CAS Registry Number: 131812-67-4

The structure includes a dioxolane ring and a naphthalene moiety which contributes to its biological properties. The presence of multiple methyl groups enhances its lipophilicity and may influence its interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been primarily assessed through various in vitro studies targeting its antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity: Compounds similar to 1,3-dioxolane have shown effectiveness against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Antifungal Activity: Notably effective against Candida albicans, highlighting its potential for therapeutic applications in treating fungal infections.

Study 1: Synthesis and Screening of Dioxolane Derivatives

A study synthesized several dioxolane derivatives and evaluated their biological activity. The results indicated:

- Most compounds exhibited excellent antifungal activity against C. albicans.

- Significant antibacterial activity was observed against S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 625–1250 µg/mL .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| Compound 1 | MIC: 625 µg/mL (S. aureus) | Active against C. albicans |

| Compound 2 | MIC: Not specified | Active against C. albicans |

| Compound 3 | MIC: Not specified | No activity |

Study 2: Toxicological Assessment

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the genotoxicity and reproductive toxicity of related compounds. Findings indicated:

- The compound was not genotoxic.

- Exposure levels were below the Threshold of Toxicological Concern (TTC), suggesting a favorable safety profile for consumer use .

The mechanism by which 1,3-dioxolane derivatives exert their biological effects is not fully elucidated but may involve:

- Membrane Interaction: The lipophilic nature allows these compounds to integrate into cellular membranes, potentially disrupting membrane integrity or fluidity.

- Enzyme Inhibition: Some studies suggest that dioxolanes may act as enzyme inhibitors by binding to active sites or altering enzyme conformation.

Eigenschaften

IUPAC Name |

2,4-dimethyl-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-13-12-20-19(6,21-13)14-7-8-15-16(11-14)18(4,5)10-9-17(15,2)3/h7-8,11,13H,9-10,12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPWTUCYPWOCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00888946 | |

| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131812-67-4, 131812-52-7 | |

| Record name | 2,4-Dimethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131812-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131812674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: trans-2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene-2-yl)-1,3-dioxolane; cis-2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-naphthalene-2-yl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Okoumal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2- naphthalenyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.